N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}morpholine-4-carboxamide
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Overview
Description
N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}morpholine-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a morpholine ring, a pyrazole ring, and a benzodioxin moiety, making it a versatile molecule for research and industrial purposes.
Mechanism of Action
Target of Action
The primary targets of N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}morpholine-4-carboxamide are cholinesterase and lipoxygenase enzymes . These enzymes play a crucial role in the nervous system and inflammatory responses, respectively.
Mode of Action
This compound interacts with its targets by inhibiting their activity . This inhibition results in a decrease in the breakdown of acetylcholine in the case of cholinesterase, and a reduction in the production of leukotrienes in the case of lipoxygenase.
Biochemical Pathways
The action of this compound affects several biochemical pathways. In the nervous system, it impacts the cholinergic pathway by preventing the breakdown of acetylcholine, thereby enhancing cholinergic transmission . In the inflammatory response, it affects the arachidonic acid pathway by reducing the production of leukotrienes, thereby decreasing inflammation .
Pharmacokinetics
It is known that similar compounds are absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces . These properties impact the bioavailability of the compound, determining how much of it reaches the target sites in the body.
Result of Action
The molecular and cellular effects of this compound’s action include enhanced cholinergic transmission in the nervous system and decreased inflammation in the body . These effects can have therapeutic benefits in conditions such as Alzheimer’s disease, where cholinergic transmission is impaired, and in various inflammatory conditions.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH can affect the compound’s stability and its interaction with its targets. Additionally, the presence of other substances in the body, such as food or other drugs, can affect the absorption and metabolism of the compound, thereby influencing its efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}morpholine-4-carboxamide typically involves multiple steps, starting with the preparation of the benzodioxin moiety. The benzodioxin ring can be synthesized by reacting catechol with ethylene glycol in the presence of an acid catalyst . The pyrazole ring is then introduced through a cyclization reaction involving hydrazine and a 1,3-diketone . Finally, the morpholine ring is attached via a nucleophilic substitution reaction, where the carboxamide group is introduced using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include using high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}morpholine-4-carboxamide can undergo various chemical reactions, including:
Reduction: The pyrazole ring can be reduced to a pyrazoline derivative using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinone derivatives.
Reduction: Pyrazoline derivatives.
Substitution: Various N-substituted morpholine derivatives.
Scientific Research Applications
N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}morpholine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating diseases such as Alzheimer’s.
Industry: Utilized in the development of new materials and catalysts.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-2-nitrophenyl}-3-nitrobenzamide
- 2-Benzothiazolamine, N- [ [1- [ (2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-4-piperidinyl]methyl]-5,7-dimethoxy-
Uniqueness
What sets N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}morpholine-4-carboxamide apart is its unique combination of functional groups, which confer a diverse range of chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]morpholine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4/c22-17(20-5-7-23-8-6-20)19-13-9-18-21(10-13)11-14-12-24-15-3-1-2-4-16(15)25-14/h1-4,9-10,14H,5-8,11-12H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCQAVPBZEOEHTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)NC2=CN(N=C2)CC3COC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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